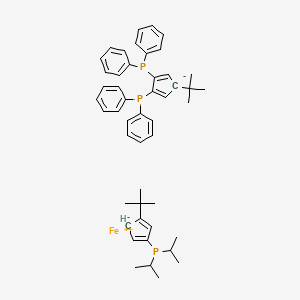
1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is an organophosphine compound featuring a ferrocene backbone. Ferrocene derivatives are known for their stability and versatility in various chemical applications, including catalysis and materials science. The presence of multiple phosphine groups in this compound suggests its potential use as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene typically involves the following steps:
Ferrocene Functionalization: The ferrocene core is functionalized with phosphine groups through substitution reactions.
Phosphine Addition: Diphenylphosphine and di-i-propylphosphine are introduced to the ferrocene backbone under controlled conditions, often using a base such as sodium hydride to deprotonate the phosphine groups.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such specialized compounds are less common and often involve scaling up laboratory procedures. The key challenges include maintaining reaction conditions and ensuring product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene can undergo various reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: The compound can coordinate with transition metals to form complexes.
Substitution: The phosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Substitution: Halogenated compounds or other electrophiles.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Metal Complexes: Formed from coordination reactions.
Substituted Ferrocenes: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene has several scientific research applications:
Catalysis: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Materials Science: Incorporated into materials for electronic and magnetic applications.
Medicinal Chemistry: Explored for its potential in drug delivery systems and as a therapeutic agent.
Coordination Chemistry: Studied for its ability to form stable complexes with various metals.
Wirkmechanismus
The mechanism of action of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene involves its interaction with metal centers. The phosphine groups act as electron donors, stabilizing the metal center and facilitating catalytic processes. The ferrocene backbone provides structural stability and electronic properties that enhance the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar applications.
Triphenylphosphine (PPh3): A simpler phosphine ligand used in various reactions.
Uniqueness
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is unique due to its multiple phosphine groups and the steric effects introduced by the t-butyl and di-i-propyl groups. These features can enhance its selectivity and reactivity in catalytic processes compared to simpler phosphine ligands.
Eigenschaften
Molekularformel |
C48H57FeP3 |
|---|---|
Molekulargewicht |
782.7 g/mol |
IUPAC-Name |
(4-tert-butylcyclopenta-1,4-dien-1-yl)-di(propan-2-yl)phosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+) |
InChI |
InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3;/q2*-1;+2 |
InChI-Schlüssel |
OFLLSBQJUCIZRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=C[CH-]C(=C1)C(C)(C)C)C(C)C.CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


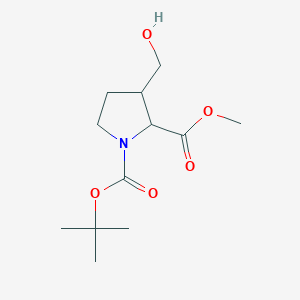
![(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14786266.png)
![(10R,13S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14786274.png)
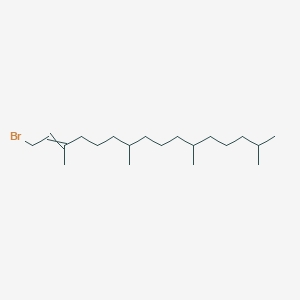
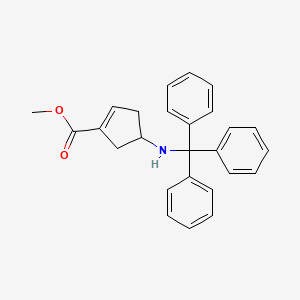

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)
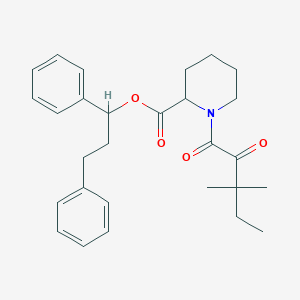
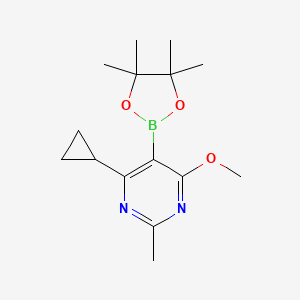


![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)
![7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine](/img/structure/B14786360.png)
